4-Chloro-6-fluoropyridin-2-amine

描述

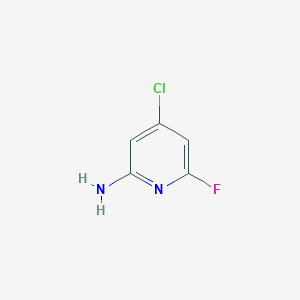

4-Chloro-6-fluoropyridin-2-amine is a halogenated pyridine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 4, a fluorine atom at position 6, and an amine group at position 2. The SMILES notation is C1=C(C=C(N=C1N)F)Cl, and the InChIKey is ABFOUCNXULWALA-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) data for its adducts include:

- [M+H]⁺: 121.1 Ų

- [M+Na]⁺: 134.6 Ų

- [M-H]⁻: 122.4 Ų

属性

IUPAC Name |

4-chloro-6-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFOUCNXULWALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Another approach involves the direct chlorination and fluorination of pyridine. For instance, starting with 2-aminopyridine, chlorination can be performed using thionyl chloride (SOCl₂) followed by fluorination using a fluorinating agent like Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentration .

化学反应分析

Types of Reactions

4-Chloro-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of aminopyridines.

科学研究应用

4-Chloro-6-fluoropyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its biological activity.

Radiopharmaceuticals: Fluorinated pyridines are employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

作用机制

The mechanism of action of 4-Chloro-6-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in signal transduction pathways, thereby modulating cellular responses .

相似化合物的比较

Pyridine vs. Pyrimidine Derivatives

4-Chloro-5-fluoropyrimidin-2-amine

- Molecular Formula : C₄H₃ClFN₃

- Molecular Weight : 147.54 g/mol

- Key Differences: The pyrimidine ring (two nitrogen atoms at positions 1 and 3) introduces additional electron-withdrawing effects, reducing basicity compared to pyridine derivatives.

6-Bromo-2-chloropyrimidin-4-amine

- Molecular Formula : C₄H₃BrClN₃

- Molecular Weight : 208.44 g/mol

- Key Differences :

Substituent Position Isomers

5-Chloro-4-fluoropyridin-2-amine

- Molecular Formula : C₅H₄ClFN₂ (identical to the target compound)

- Key Differences :

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine

- Molecular Formula : C₁₀H₇ClFN₃S

- Molecular Weight : 255.7 g/mol

- Key Differences :

Halogen and Functional Group Variations

6-Chloro-2-methoxypyrimidin-4-amine

- Molecular Formula : C₅H₆ClN₃O

- Molecular Weight : 159.58 g/mol

- Key Differences :

5-Bromo-4-fluoropyridin-2-amine

- Molecular Formula : C₅H₄BrFN₂

- Molecular Weight : 191.00 g/mol

Structural and Functional Implications

| Compound | Ring Type | Substituents (Positions) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 4-Chloro-6-fluoropyridin-2-amine | Pyridine | Cl (4), F (6), NH₂ (2) | 146.55 | Moderate CCS, balanced polarity |

| 4-Chloro-5-fluoropyrimidin-2-amine | Pyrimidine | Cl (4), F (5), NH₂ (2) | 147.54 | Higher electron deficiency |

| 5-Chloro-4-fluoropyridin-2-amine | Pyridine | Cl (5), F (4), NH₂ (2) | 146.55 | Altered dipole vs. target compound |

| 6-Bromo-2-chloropyrimidin-4-amine | Pyrimidine | Br (6), Cl (2), NH₂ (4) | 208.44 | Enhanced leaving-group ability |

| 6-Chloro-2-methoxypyrimidin-4-amine | Pyrimidine | Cl (6), OCH₃ (2), NH₂ (4) | 159.58 | Electron-rich ring, higher solubility |

生物活性

4-Chloro-6-fluoropyridin-2-amine is a pyridine derivative that has garnered attention in medicinal and agricultural chemistry due to its unique biological activities. This compound exhibits significant potential as an antimicrobial agent, anti-inflammatory substance, and antitumor agent. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H4ClFN2, characterized by a pyridine ring with chlorine at the 4-position, fluorine at the 6-position, and an amine group at the 2-position. This specific substitution pattern affects its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory and Antitumor Activities

In addition to its antimicrobial properties, derivatives of this compound have shown promise in anti-inflammatory and antitumor applications. A study demonstrated that certain derivatives could inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases . Furthermore, preclinical trials indicated that these compounds could induce apoptosis in cancer cells, highlighting their antitumor potential .

Synthesis Methods

The synthesis of this compound involves several methods, including:

- Umemoto Reaction : Utilizes fluorinated reagents to introduce the fluorine atom.

- Balts-Schiemann Reaction : A method for introducing chlorine into the pyridine ring.

- Bioconversion Techniques : Employing microbial systems for hydroxylation processes that enhance biological activity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multiple strains of bacteria. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 16 µg/mL against Staphylococcus aureus .

Case Study 2: Anti-inflammatory Properties

A recent pharmacological study evaluated the anti-inflammatory effects of derivatives of this compound in animal models. The findings revealed a marked reduction in pro-inflammatory cytokines, suggesting that these derivatives could serve as effective treatments for conditions like arthritis .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-fluoropyridin-2-amine?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For analogous pyrimidines, chlorination using chlorine gas or POCl₃ under catalytic conditions (e.g., DMF) is common, followed by nucleophilic amination with ammonia or amines. For fluorinated derivatives, fluorination may precede chlorination to avoid competing substitution. Reaction optimization should consider temperature (e.g., 80–120°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize byproducts like N-oxides or over-substituted derivatives .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns and amine proton environments. For example, peaks near δ 6.5–7.5 ppm may indicate aromatic protons adjacent to fluorine .

- X-ray Crystallography : Employ SHELX software for structure refinement. Crystallize the compound in solvents like ethyl acetate or hexane, and validate bond lengths (e.g., C-Cl ≈ 1.73 Å, C-F ≈ 1.34 Å) and dihedral angles .

- Mass Spectrometry : Confirm molecular weight via HRMS, ensuring isotopic patterns match / and abundance .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : To suppress undesired pathways (e.g., dehalogenation or ring-opening):

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective cross-coupling reactions, ensuring ligand stability under fluorinated conditions .

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during halogen displacement to prevent nucleophilic attack at the 2-amine position .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−20°C to 0°C) reduce decomposition .

Q. How do electronic effects of fluorine and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at position 6 increases the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings at position 4. Chlorine at position 4 stabilizes transition states via inductive effects but may require higher catalyst loading (e.g., 5 mol% Pd) due to steric hindrance. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer : Discrepancies in bond angles or torsion parameters may arise from polymorphism or solvent inclusion. Address this by:

- Redundant Refinement : Use SHELXL to compare multiple datasets and apply restraints for flexible groups (e.g., methyl or amine rotamers) .

- Thermal Analysis : Perform DSC to detect polymorphic transitions and correlate with crystallographic phases .

Methodological Design & Data Analysis

Q. What experimental designs optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Implement a Design of Experiments (DoE) approach:

- Variables : Vary reaction time, temperature, and catalyst-to-ligand ratios in a factorial design.

- Response Surface Modeling : Use software like JMP or Minitab to identify critical interactions (e.g., excess ammonia improves amination yield but risks over-alkylation) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can 3D-QSAR models predict biological activity of derivatives?

- Methodological Answer :

- Descriptor Selection : Calculate steric, electrostatic, and hydrophobic fields using CoMFA or CoMSIA.

- Training Set : Include 18–20 derivatives with varied substituents (e.g., trifluoromethyl, methoxy) and validated bioactivity data (e.g., IC₅₀ values from kinase assays).

- Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness. For example, a QSAR model for pyrimidine-based kinase inhibitors achieved and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。